molecular formula C21H24N4O2S B12000425 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12000425
M. Wt: 396.5 g/mol
InChI Key: RKYBAESJLBUUON-LPYMAVHISA-N
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Description

The compound 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a tert-butylphenyl group and a dimethoxyphenylmethylideneamino group, along with a hydrosulfide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.

    Substitution with tert-Butylphenyl Group:

    Attachment of Dimethoxyphenylmethylideneamino Group: This step involves the condensation of 2,4-dimethoxybenzaldehyde with an amine derivative to form the imine linkage.

    Introduction of Hydrosulfide Moiety: The final step involves the addition of a hydrosulfide group, which can be achieved using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydrosulfide moiety can undergo oxidation to form disulfides or sulfoxides.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfoxides, or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner, offering potential for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A triazole antifungal drug.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other triazole derivatives

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S/c1-21(2,3)16-9-6-14(7-10-16)19-23-24-20(28)25(19)22-13-15-8-11-17(26-4)12-18(15)27-5/h6-13H,1-5H3,(H,24,28)/b22-13+

InChI Key

RKYBAESJLBUUON-LPYMAVHISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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